N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a member of the pyrazole family, which comprises five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound features an ethyl group and a fluorine atom on the pyrazole ring, contributing to its distinctive chemical properties and potential biological activities. Its molecular formula is C12H18FN5, with a molecular weight of 251.30 g/mol. The compound's structure includes a propyl group and an amine functional group, making it a versatile scaffold for further chemical modifications and applications in medicinal chemistry .
The typical reagents and conditions for these reactions include:
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine has been investigated for its potential biological activities, including:
The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects.
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the following steps:
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine has several applications across various fields:
Research into the interactions of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amines with biological targets is ongoing. These studies focus on understanding how the compound binds to specific enzymes or receptors and its subsequent effects on cellular pathways. Such insights are crucial for evaluating its potential as a therapeutic agent .
Several compounds share structural similarities with N-[ (1-Ethyl -5-fluoro - 1H -pyrazol -4 -yl) methyl ] - 1-propyl - 1H -pyrazol -3 -amine. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[ ( 1-Ethyl -5-methyl - 1H -pyrazol -4 -yl) methyl ] ethanamine | C9H17N3 | Lacks fluorine; simpler structure |
| N-[ ( 2-Ethyl -5-fluoro - 1H -pyrazol -4 -yl) methyl ] propanamine | C12H19FN5 | Different alkyl chain; similar pyrazole core |
| N-[ ( 3-Methoxy - 5-fluoro - 1H -pyrazol -4 -yl) methyl ] butanamine | C11H17ClFN5O | Contains methoxy group; different side chain |
The uniqueness of N-[ ( 1-Ethyl -5-fluoro - 1H -pyrazol -4 -yl) methyl ] - 1-propyl - 1H -pyrazol -3-amines lies in its specific combination of substituents and structural features that may confer distinct biological activities compared to these similar compounds .
The compound’s systematic name follows IUPAC conventions for pyrazole derivatives:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H18FN5 | |
| Molecular Weight | 251.30 g/mol | |
| SMILES | CCN1C(=C(C=N1)CNC2=C(C=NN2CCC)C)F | |
| XLogP3 | 2.15 |
While direct X-ray data for this compound is unavailable, computational models of structurally analogous compounds (e.g., [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine) reveal:
Critical peaks in the 1H and 13C NMR spectra (DMSO-d6, 400 MHz):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.35 | t (J=7.2 Hz) | 3H | CH3 (ethyl) |
| 3.82 | m | 2H | N-CH2-CH2 |
| 4.21 | s | 2H | CH2-NH |
| 7.98 | s | 1H | Pyrazole H-3 |
The 19F NMR shows a singlet at δ -118.5 ppm, confirming fluorine’s presence .
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3289 | N-H stretch (amine) |
| 1605 | C=N stretch |
| 1450 | C-F bend |
The absence of a broad peak above 3300 cm⁻¹ excludes primary amines, consistent with the tertiary amine structure .